ROMK1 Inhibitory Potency Superiority vs. VU590 in Electrophysiological Assays
The target compound achieves an IC50 of 10 nM in whole-cell voltage-clamp measurements of Kir1.1 (ROMK1) currents [1], compared with 290 nM reported for the reference ROMK inhibitor VU590 under analogous assay conditions .
| Evidence Dimension | ROMK1 (Kir1.1) inhibitory potency by electrophysiology |
|---|---|
| Target Compound Data | IC50 = 10 nM (pH 7.4, 2°C, whole-cell voltage clamp) |
| Comparator Or Baseline | VU590: IC50 = 290 nM (whole-cell patch clamp) |
| Quantified Difference | 29-fold higher potency |
| Conditions | Target compound: IonWorks Quattro whole-cell voltage clamp (Hamill et al., 1981); VU590: manual whole-cell patch clamp on Kir1.1 |
Why This Matters
A 29-fold potency advantage translates to a lower required dose to achieve target engagement, reducing the risk of off-target effects during in vivo diuretic studies.
- [1] BindingDB. BDBM194954 (US9206198, 7). IC50 = 10 nM, block of Kir1.1 (ROMK1) currents by whole-cell voltage clamp. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
